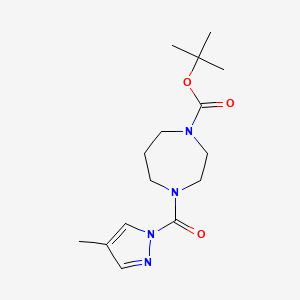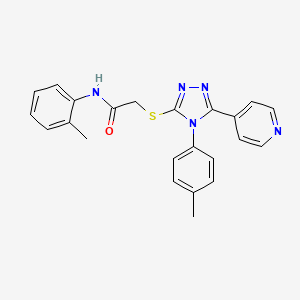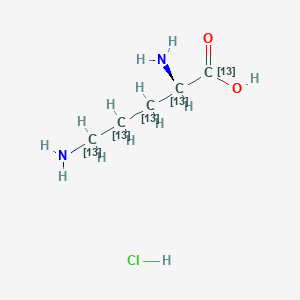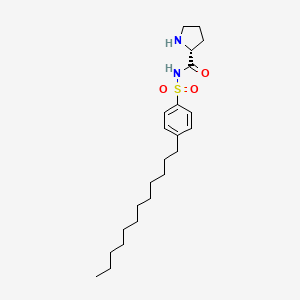
tBuXphos-Pd-G3 GT capsule
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound tBuXphos-Pd-G3 GT capsule is a third-generation Buchwald precatalyst. It is a palladium-based catalyst that is highly soluble in a wide range of common organic solvents and is known for its air, moisture, and thermal stability . This compound is widely used in cross-coupling reactions, particularly the Buchwald-Hartwig amination, which is a key reaction in the formation of carbon-nitrogen bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tBuXphos-Pd-G3 involves the coordination of tBuXphos (a bulky phosphine ligand) with palladium. The reaction typically occurs under inert conditions to prevent oxidation and moisture interference. The process involves the use of palladium acetate and tBuXphos in the presence of a base, such as potassium carbonate, in an organic solvent like toluene .
Industrial Production Methods: Industrial production of tBuXphos-Pd-G3 follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: tBuXphos-Pd-G3 is primarily used in cross-coupling reactions, including:
Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds.
Cyanation Reactions: Introduction of cyano groups into organic molecules
Common Reagents and Conditions:
Reagents: Palladium acetate, tBuXphos, potassium carbonate, organic solvents (e.g., toluene).
Conditions: Inert atmosphere (e.g., nitrogen or argon), temperatures ranging from room temperature to 100°C
Major Products: The major products of these reactions are typically complex organic molecules with new carbon-nitrogen or carbon-carbon bonds, which are valuable intermediates in pharmaceuticals and agrochemicals .
Scientific Research Applications
tBuXphos-Pd-G3 has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Medicine: Plays a role in the synthesis of active pharmaceutical ingredients (APIs) and drug candidates.
Industry: Used in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of tBuXphos-Pd-G3 involves the formation of an active palladium species that facilitates the cross-coupling reaction. The bulky tBuXphos ligand stabilizes the palladium center, allowing for efficient catalysis. The palladium species undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired product .
Comparison with Similar Compounds
- XPhos-Pd-G3
- RuPhos-Pd-G3
- SPhos-Pd-G3
Comparison: tBuXphos-Pd-G3 is unique due to its bulky tBuXphos ligand, which provides greater steric hindrance and stability compared to other phosphine ligands. This results in higher efficiency and selectivity in cross-coupling reactions .
Properties
Molecular Formula |
C42H60NO3PPdS |
|---|---|
Molecular Weight |
796.4 g/mol |
IUPAC Name |
ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;palladium;2-phenylaniline |
InChI |
InChI=1S/C29H45P.C12H10N.CH4O3S.Pd/c1-19(2)22-17-24(20(3)4)27(25(18-22)21(5)6)23-15-13-14-16-26(23)30(28(7,8)9)29(10,11)12;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h13-21H,1-12H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;/p+1 |
InChI Key |
IKNBBVYTGIKLPA-UHFFFAOYSA-O |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2[PH+](C(C)(C)C)C(C)(C)C)C(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-((E)-{4-[bis(2-chloroethyl)amino]phenyl}methylidene)-3-(3,6-diiodo-9H-carbazol-9-yl)propanohydrazide](/img/structure/B12053880.png)


![(2S)-5-[11-[6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoyl]-4,8-bis[(4S)-4-[bis(carboxymethyl)amino]-4-carboxybutanoyl]-1,4,8,11-tetrazacyclotetradec-1-yl]-2-[bis(carboxymethyl)amino]-5-oxopentanoic acid](/img/structure/B12053900.png)

![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12053924.png)


![2-(1-(Tert-butoxycarbonyl)piperidin-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12053937.png)
![2,5-Pyrrolidinedione, 1,1'-[1,3-phenylenebis(carbonyloxy)]bis-](/img/structure/B12053938.png)

![3-amino-N,N-diethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B12053949.png)
